molecular formula C13H8Cl2N2O2S B2667342 3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one CAS No. 339008-55-8

3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2667342
CAS No.: 339008-55-8
M. Wt: 327.18
InChI Key: ISRWHCQGVYQRJB-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a (2,6-dichlorophenyl)methoxy group at position 2. The thieno[3,2-d]pyrimidin-4-one scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and PARPs (poly-ADP-ribose polymerases) . The 2,6-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S/c14-9-2-1-3-10(15)8(9)6-19-17-7-16-11-4-5-20-12(11)13(17)18/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRWHCQGVYQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CON2C=NC3=C(C2=O)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Activity

One of the most notable applications of 3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one is in cancer therapy. Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .

Case Study:
In a study conducted by Elmongy et al., several thieno[3,2-d]pyrimidine derivatives were synthesized and tested against breast cancer cells, showing inhibitory activity ranging from 43% to 87% on different cell lines . This highlights the potential of these compounds as targeted antitumor agents.

Antimicrobial Properties

Thieno[3,2-d]pyrimidines have also been evaluated for their antimicrobial activities. Certain derivatives have demonstrated effectiveness against various bacterial strains, indicating their potential use in developing new antibiotics or antimicrobial agents .

Data Table: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Antidiabetic Effects

Recent studies suggest that thieno[3,2-d]pyrimidine derivatives may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. This opens avenues for research into their use in managing diabetes mellitus .

Anti-inflammatory Applications

The anti-inflammatory effects of these compounds have been investigated as well. By targeting inflammatory pathways, thieno[3,2-d]pyrimidines could serve as promising candidates for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Thieno[3,2-d]pyrimidin-4-one derivatives vary in substituents at positions 2, 3, and 6, influencing their physicochemical and biological profiles. Below is a comparison of key analogs:

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Features
3-(Benzylideneamino)-7-methyl-... (4a) Benzylideneamino at C3, methyl at C7 166–168 92 High yield; moderate melting point
3-(4-Chlorobenzylideneamino)-7-methyl-... (4b) 4-Chlorobenzylideneamino at C3 198–200 85 Chlorine enhances polarity; higher melting point
3-(4-Hydroxybenzylideneamino)-7-methyl-... (4c) 4-Hydroxybenzylideneamino at C3 224–226 62 Hydroxyl group increases hydrogen bonding potential; lower yield
2-(4-tert-Butyl-phenyl)-3H-benzo[...]pyrimidin-4-one (62) Benzo-fused core, 4-tert-butylphenyl at C2 N/A N/A Benzo fusion enhances planar structure; nanomolar TNKS inhibition (IC₅₀ = 21 nM)
3-[(2,6-Dichlorophenyl)methoxy]thieno[...]-4-one (2,6-Dichlorophenyl)methoxy at C3 Not reported Not reported Dichloro groups may improve lipophilicity and target selectivity

Key Observations :

  • Substituent Effects : Chlorine (e.g., 4b ) and bulky groups (e.g., compound 62 ) increase melting points and bioactivity, likely due to enhanced intermolecular interactions and target binding.
  • Core Modifications: Benzo-fused analogs (e.g., compound 62 ) exhibit superior potency (IC₅₀ < 30 nM) compared to non-fused thieno-pyrimidinones, suggesting planar structures improve target engagement.
2.2.1 Anticancer and Kinase Inhibition
  • Thieno-pyrimidinones with arylideneamino groups (e.g., 4a–4h ) show moderate cytotoxicity, but specific targets remain uncharacterized.
  • FGFR4 Inhibitors: 2,6-substituted thieno[3,2-d]pyrimidines (e.g., Blu9931 analogs ) inhibit FGFR4, a kinase implicated in hepatocellular carcinoma. Substituents at C2 and C6 (e.g., electrophilic warheads) are critical for potency.
  • TNKS/PARP Inhibition: Benzo-fused thieno-pyrimidinones (e.g., compound 62 ) inhibit TNKS1/2 (IC₅₀ = 21–29 nM) with >100-fold selectivity over other PARPs, attributed to the 4-tert-butylphenyl group’s hydrophobic interactions.
2.2.2 Metabolic Stability and Selectivity
  • Electron-withdrawing groups (e.g., dichloro in the query compound) may reduce metabolic oxidation, improving pharmacokinetics.
  • Hydroxy substituents (e.g., 4c ) enhance solubility but may lower blood-brain barrier penetration.

Biological Activity

3-[(2,6-Dichlorophenyl)methoxy]thieno[3,2-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and inflammatory pathways. This article delves into its biological activity, synthesizing data from diverse studies, including molecular docking analyses, in vitro assays, and structure-activity relationship (SAR) evaluations.

Chemical Profile

  • Molecular Formula : C12H8Cl2N2O2S
  • Molecular Weight : 305.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its effects on cancer cell lines and its potential as an anti-inflammatory agent. Key findings from various studies are summarized below.

Anticancer Activity

  • Inhibition of Kinases :
    • The compound has shown potent inhibitory activity against Aurora-A kinase, with an IC50 value of 0.600 nM. This was determined through assays measuring the phosphorylation of histone H3 by recombinant murine Aurora-A enzyme .
    • Additionally, the compound has been evaluated for its effects on other kinases relevant to cancer progression, showing promising results in reducing cell proliferation in various cancer cell lines.
  • Case Studies :
    • A study reported that derivatives of thieno[3,2-d]pyrimidine structures exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most effective analogs demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .
    • In a comparative analysis, another derivative showed 65% inhibition of VEGF2 tyrosine kinase activity, indicating potential for antiangiogenic applications alongside its anticancer properties .

Anti-inflammatory Activity

  • Cyclooxygenase Inhibition :
    • The compound has been tested for its ability to inhibit COX enzymes (COX-1 and COX-2), which play crucial roles in inflammation. Preliminary results indicated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • In vivo studies demonstrated a reduction in inflammation markers such as PGE2 and COX-2 levels following treatment with thieno[3,2-d]pyrimidine derivatives .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thieno[3,2-d]pyrimidine core significantly affect biological activity:

  • Substituents at the 2 and 6 positions of the phenyl ring enhance kinase inhibition.
  • The methoxy group at the 4-position contributes to improved solubility and bioavailability.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and target kinases:

  • The docking scores suggest strong binding affinity due to multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of kinases like Aurora-A and VEGFR-2 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the thieno[3,2-d]pyrimidin-4-one core in this compound?

  • Methodology : The core structure is typically synthesized via cyclization of 2-amino-3-cyanothiophene derivatives. For example, formic acid-mediated cyclization under reflux (16–18 hours) yields 5-substituted thieno[3,2-d]pyrimidin-4-ones with ~85% efficiency . Alternative routes involve Vilsmeier–Haack reagent (DMF-POCl₃) at room temperature followed by reflux, achieving yields of 70–90% for similar derivatives .
  • Key variables : Reaction time, temperature, and reagent stoichiometry critically influence yield. For example, ammonia-mediated cyclization requires sealed vials at 105°C for 3 hours (63% yield), whereas milder conditions (30% ammonia, 6–8 hours) drop yields to 28–60% .

Q. How can structural characterization be systematically performed for this compound?

  • Techniques :

  • XRD analysis resolves crystal packing and confirms substituent orientation .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, particularly the dichlorophenyl and methoxy groups.
  • Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.
    • Case study : A related compound, GW-803430, was characterized via tPSA (84.83 Ų), hydrogen bond donors/acceptors (0/6), and molecular complexity (698), providing benchmarks for structural validation .

Advanced Research Questions

Q. How can computational methods guide the optimization of substituents for enhanced kinase inhibition?

  • Approach : Pharmacophore screening and scaffold-hopping strategies identify bioisosteric replacements. For example, virtual screening of thieno-pyrimidinones led to nanomolar TNKS inhibitors (IC₅₀ = 21–29 nM) by introducing 4-tert-butylphenyl groups .
  • Key parameters :

  • Lipophilic efficiency (LipE) : Balance logP and potency (e.g., substituents like dichlorophenyl enhance target binding but may increase toxicity).
  • Docking simulations : Assess interactions with kinase ATP-binding pockets (e.g., Cdk/Crk inhibition via RGB-286147 analogs ).

Q. What experimental strategies resolve contradictions in reported synthetic yields for thieno-pyrimidinones?

  • Analysis framework :

Reagent purity : POCl₃ or DMF contaminants can alter cyclization efficiency .

Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Substituent compatibility : Bulky groups (e.g., CCl₃) hinder cyclization; alternative routes (e.g., microwave-assisted synthesis) may bypass steric limitations .

  • Case study : A 63% yield discrepancy between sealed-vial vs. open-flask ammonia reactions highlights the need for inert atmospheres in cyclization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate anti-inflammatory activity?

  • Protocol :

Core modifications : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl to assess halogen vs. electron-donating effects.

Functional group tuning : Substitute the methoxy group with hydroxyethoxy to modulate solubility and target engagement (e.g., RGB-286147 derivatives ).

In vitro assays : Measure IC₅₀ values against COX-2, TNKS, or PARP isoforms to correlate structural changes with activity .

Q. What methodologies are recommended for assessing ADMET properties early in development?

  • Predictive tools :

  • Computational ADMET : Use SwissADME or ADMETLab to estimate bioavailability (e.g., tPSA < 90 Ų for CNS penetration) and cytochrome P450 interactions .
  • In vitro assays :
  • Plasma stability : Incubate with human plasma (37°C, 24h) to assess metabolic degradation.
  • Caco-2 permeability : Model intestinal absorption for orally active derivatives .

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